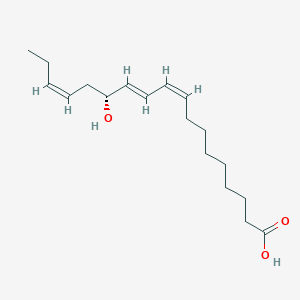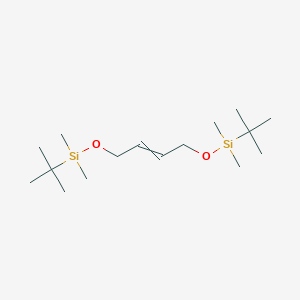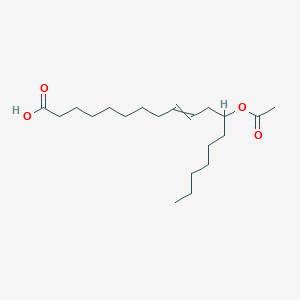![molecular formula C19H27F3 B14283756 1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene CAS No. 156326-15-7](/img/structure/B14283756.png)
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a pentylcyclohexyl ethyl group
Vorbereitungsmethoden
The synthesis of 1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene typically involves multiple steps. One common method includes the following steps:
Alkylation: The attachment of the pentylcyclohexyl ethyl group can be performed through Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of liquid crystals for display technologies and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. The pentylcyclohexyl ethyl group contributes to the compound’s overall conformation and binding affinity, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene can be compared with other similar compounds, such as:
1,2,3-Trifluorobenzene: Lacks the pentylcyclohexyl ethyl group, resulting in different chemical and biological properties.
1,3,5-Trifluorobenzene: Has a different fluorine substitution pattern, affecting its reactivity and applications.
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene: Similar structure but with a propyl group instead of a pentyl group, leading to variations in its physical and chemical properties.
Eigenschaften
CAS-Nummer |
156326-15-7 |
|---|---|
Molekularformel |
C19H27F3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1,2,3-trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene |
InChI |
InChI=1S/C19H27F3/c1-2-3-4-5-14-6-8-15(9-7-14)10-11-16-12-17(20)19(22)18(21)13-16/h12-15H,2-11H2,1H3 |
InChI-Schlüssel |
XLUFQXCXTHDHEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)CCC2=CC(=C(C(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)





![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)


![Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]-](/img/no-structure.png)
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)


